Pro-Ser

Übersicht

Beschreibung

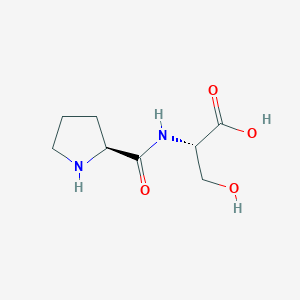

Pro-Ser, also known as Proline-Serine, is a dipeptide composed of the amino acids proline and serine. Dipeptides are molecules consisting of two amino acids linked by a single peptide bond. This compound is of particular interest due to its potential biological activities and applications in various fields such as medicine, biochemistry, and industrial processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Pro-Ser can be synthesized through a peptide coupling reaction between proline and serine. The reaction typically involves the activation of the carboxyl group of proline using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC), followed by the addition of serine. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) under mild conditions.

Industrial Production Methods: In an industrial setting, this compound can be produced using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. SPPS involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin, while solution-phase synthesis involves the coupling of amino acids in solution. Both methods require careful control of reaction conditions to ensure high yield and purity of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the serine residue, which contains a hydroxyl group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction reactions can target the peptide bond or the side chains of the amino acids. Reducing agents such as sodium borohydride can be used.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Sodium borohydride (NaBH4)

Substitution: Alkyl halides, acyl chlorides

Major Products:

Oxidation: Formation of serine-derived aldehydes or carboxylic acids

Reduction: Formation of reduced dipeptides

Substitution: Formation of substituted dipeptides with modified side chains

Wissenschaftliche Forschungsanwendungen

Biochemical Properties

Pro-Ser is known for its role in cellular processes, particularly in phosphorylation events during mitosis. It interacts with various proteins, influencing cellular architecture and physiological changes. The compound's mechanism of action is primarily linked to its involvement with Aurora A kinase, which is crucial for cell division and regulation of the cell cycle.

Chemistry

This compound serves as a fundamental building block for synthesizing more complex peptides and proteins. It is utilized in studying peptide bond formation and stability.

Biology

In biological research, this compound is investigated for its role in enzyme-substrate interactions and protein folding. Its influence on cellular processes makes it a valuable subject for studies related to cell signaling and metabolism.

Medicine

This compound has potential therapeutic effects, including:

- Anti-inflammatory Properties : Investigated for its ability to modulate inflammatory responses.

- Analgesic Effects : Explored for pain relief applications.

- Drug Delivery Systems : Used in formulating systems that enhance the delivery of therapeutic agents.

Industry

In industrial applications, this compound is utilized in producing bioactive peptides and as a component in biochemical assays. Its role in enhancing product efficacy makes it valuable in food technology and nutraceuticals .

Case Studies

- Antioxidant Properties :

- Skin Health :

- Cancer Research :

Wirkmechanismus

Pro-Ser can be compared with other dipeptides such as Gly-Ser (Glycine-Serine) and Ala-Ser (Alanine-Serine):

Gly-Ser: Similar to this compound, Gly-Ser is composed of glycine and serine. glycine lacks a side chain, making it more flexible and less sterically hindered than proline.

Ala-Ser: Composed of alanine and serine, Ala-Ser has a methyl group as the side chain of alanine, which is smaller than the pyrrolidine ring of proline. This difference affects the overall conformation and reactivity of the dipeptide.

Uniqueness of this compound: this compound is unique due to the presence of the proline residue, which introduces rigidity and a distinct conformational constraint to the dipeptide. This rigidity can influence the dipeptide’s interactions with proteins and enzymes, making it a valuable tool for studying protein structure and function.

Vergleich Mit ähnlichen Verbindungen

- Gly-Ser (Glycine-Serine)

- Ala-Ser (Alanine-Serine)

- Pro-Gly (Proline-Glycine)

- Pro-Ala (Proline-Alanine)

Biologische Aktivität

Proline-Serine (Pro-Ser) is a dipeptide consisting of L-proline and L-serine, which has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores the biological mechanisms, pharmacokinetics, and research findings associated with this compound, supported by data tables and case studies.

Target Enzymes:

this compound primarily targets serine proteases, a family of enzymes crucial for protein degradation and various biological processes. Additionally, it interacts with Aurora A kinase, influencing phosphorylation events that are vital during mitosis, affecting approximately 30% of the proteome.

Biochemical Pathways:

The biochemical pathways impacted by this compound include those involved in cell cycle regulation and protein interactions. Its role in phosphorylation during mitosis contributes to significant changes in cellular architecture and physiology.

Pharmacokinetics

The pharmacokinetics of this compound involves several stages:

- Absorption: Efficiently absorbed in biological systems.

- Distribution: Widely distributed across tissues due to its peptide nature.

- Metabolism: Subject to enzymatic degradation by proteases.

- Excretion: Primarily eliminated via renal pathways.

Biological Activities

This compound exhibits a range of biological activities that can be categorized as follows:

-

Cellular Processes:

- Involved in enzyme-substrate interactions.

- Affects protein folding and stability.

-

Therapeutic Potential:

- Investigated for anti-inflammatory and analgesic properties.

- Potential applications in drug delivery systems.

-

Industrial Applications:

- Used in synthesizing bioactive peptides.

- Acts as a component in biochemical assays.

Comparative Analysis with Similar Compounds

| Compound | Biological Activity |

|---|---|

| Gly-Ser | Similar roles in protein interactions |

| Ala-Ser | Explored for its effects on metabolic pathways |

| Pro-Gly | Studied for its structural properties in peptides |

| Pro-Ala | Investigated for potential therapeutic effects |

Case Studies

Case Study 1: Angiotensin I-Converting Enzyme (ACE) Inhibition

A peptide derived from maitake mushrooms containing the sequence Tyr-Pro-Ser exhibited notable ACE inhibitory activity, suggesting potential use as an antihypertensive agent. This highlights this compound's role in cardiovascular health.

Case Study 2: Celiac Disease Research

Research on A-gliadin peptides implicated in celiac disease revealed that peptides containing the this compound sequence demonstrated cytotoxic effects on CaCo-2 cells, a model for intestinal epithelial cells. This finding suggests a role for this compound in gastrointestinal health and disease management.

Research Findings

Recent studies have confirmed the bioactivity of this compound through various experimental approaches:

-

In Vitro Studies:

Experiments have shown that this compound enhances cell proliferation and modulates oxidative stress responses, indicating its antioxidant properties. -

In Vivo Studies:

Animal models have demonstrated the anti-inflammatory effects of this compound, supporting its potential therapeutic applications . -

Peptide Synthesis:

This compound serves as a building block for synthesizing more complex peptides, allowing researchers to explore its functional properties further .

Eigenschaften

IUPAC Name |

(2S)-3-hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O4/c11-4-6(8(13)14)10-7(12)5-2-1-3-9-5/h5-6,9,11H,1-4H2,(H,10,12)(H,13,14)/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFWBWPCXSWUCLB-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)NC(CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)N[C@@H](CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70428595 | |

| Record name | CHEMBL209083 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71835-80-8 | |

| Record name | CHEMBL209083 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Pro-Ser?

A1: this compound, a dipeptide composed of proline and serine amino acids, has the molecular formula C8H14N2O4 and a molecular weight of 202.21 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A: While specific spectroscopic data for the isolated this compound dipeptide might be limited, studies often utilize techniques like nuclear magnetic resonance (NMR) spectroscopy to analyze its conformation within larger peptides and proteins. For instance, NMR studies on cyclic pentapeptides revealed that the presence of a this compound sequence influenced the formation of specific beta-turn structures. []

Q3: What is known about the conformational preferences of the this compound sequence in peptides?

A: Research suggests that the this compound sequence exhibits a preference for specific conformations. Crystallographic studies on model dipeptides revealed that the this compound sequence often adopts a β-turn conformation. This preference is attributed to a stabilizing intramolecular hydrogen bond between the serine amide NH group and the serine side-chain oxygen atom. []

Q4: What is the biological significance of the this compound sequence being a substrate for prolyl endopeptidase?

A: Prolyl endopeptidase, a serine protease, preferentially cleaves peptide bonds at the C-terminal side of proline residues. Interestingly, research indicates that the presence of a phosphorylated serine residue (phosphoserine) following proline can significantly enhance the cleavage rate by prolyl endopeptidase. [, ] This suggests a potential regulatory mechanism where phosphorylation of serine residues adjacent to proline could modulate the activity of prolyl endopeptidase and influence the processing of peptides and proteins containing this sequence.

Q5: Are there examples of this compound containing peptides with biological activity?

A: Yes, several peptides containing the this compound sequence exhibit biological activities. For example, a peptide derived from maitake mushrooms with the sequence Tyr-Pro-Ser displayed angiotensin I-converting enzyme (ACE) inhibitory activity. [, ] ACE inhibitors are commonly used as antihypertensive agents. Additionally, a study investigating A-gliadin peptides, which are implicated in celiac disease, found that peptides containing the this compound-(Gln)2 sequence exhibited cytotoxic effects on CaCo-2 cells, a model for intestinal epithelial cells. [, ]

Q6: Can you provide more details about the role of this compound in A-gliadin peptides and celiac disease?

A: Research suggests that certain peptides derived from A-gliadin, a protein found in wheat gluten, can trigger an immune response in individuals with celiac disease. These peptides often contain repeated sequences like this compound-Gln-Gln and Gln-Gln-Gln-Pro. Studies on synthetic peptides mimicking these sequences revealed that they could agglutinate K562(S) cells, indicating a potential to disrupt cellular interactions. [] While the exact mechanisms by which these peptides elicit an immune response are still under investigation, their conformational properties, potentially influenced by the this compound sequence, are thought to play a role in their ability to interact with immune cells and trigger inflammation in the small intestine. []

Q7: Are there any other noteworthy occurrences of the this compound sequence in proteins?

A: The this compound dipeptide is found within the tandem repeat sequence of the C-terminal domain of RNA polymerase II, which has the consensus sequence Ser-Pro-Thr-Ser-Pro-Ser-Tyr. [] Although the exact function of this repeat remains unclear, conformational analyses suggest the presence of turn structures, potentially influencing the domain's interaction with other proteins involved in transcription regulation.

Q8: What is the role of the this compound sequence in the heart stimulant anthopleurin A?

A: Anthopleurin A, a potent heart stimulant isolated from the sea anemone Anthopleura xanthogrammica, contains the this compound sequence within its 49 amino acid structure. While the specific role of the this compound dipeptide in the overall activity of this cardiotonic toxin hasn't been explicitly studied, the complete amino acid sequence of anthopleurin A, including the this compound motif, has been determined, and its three-dimensional structure has been investigated. [] These studies aim to understand the structure-activity relationships of this potent toxin and potentially guide the development of novel therapeutic agents for cardiovascular diseases.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.